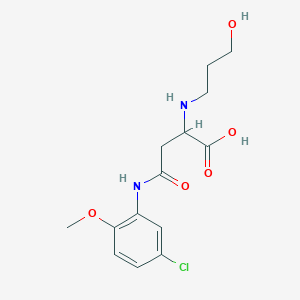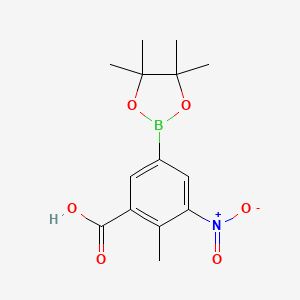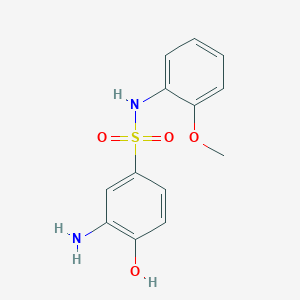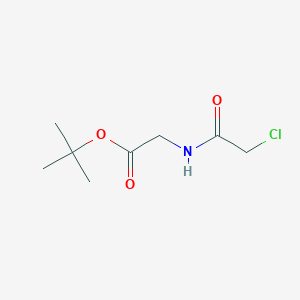
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, also known as CHOBUTAM, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of non-peptide angiotensin II receptor antagonists and has been found to exhibit potent antihypertensive activity in animal models.
作用機序
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid exerts its pharmacological effects by blocking the angiotensin II receptor, which is a key component of the renin-angiotensin-aldosterone system (RAAS). Angiotensin II is a potent vasoconstrictor that increases blood pressure by constricting blood vessels. By blocking the angiotensin II receptor, 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid reduces the vasoconstrictor effect of angiotensin II, leading to a decrease in blood pressure. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid also inhibits the production of aldosterone, which is a hormone that promotes sodium and water retention, leading to an increase in blood volume and blood pressure.
Biochemical and Physiological Effects
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has been found to have several biochemical and physiological effects in animal models. It has been found to reduce oxidative stress and inflammation in the heart and kidneys, which are key factors in the development of cardiovascular and renal diseases. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has also been found to improve endothelial function, which is important for maintaining vascular health. In addition, 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has been found to reduce myocardial fibrosis, which is a common feature of heart failure.
実験室実験の利点と制限
One of the advantages of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is its potent antihypertensive activity, which makes it a valuable tool for studying the role of the renin-angiotensin-aldosterone system in hypertension. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has also been found to have beneficial effects in animal models of heart failure and renal diseases, making it a valuable tool for studying these diseases. However, one of the limitations of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is its low solubility, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for research on 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid. One area of research is the development of more potent and selective angiotensin II receptor antagonists. Another area of research is the development of novel formulations of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid that can improve its solubility and bioavailability. In addition, further studies are needed to explore the potential therapeutic applications of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid in other diseases such as pulmonary hypertension and diabetic retinopathy.
Conclusion
In conclusion, 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is a synthetic compound that has been extensively researched for its potential therapeutic applications in hypertension, heart failure, and renal diseases. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid exerts its pharmacological effects by blocking the angiotensin II receptor, leading to a decrease in blood pressure and improvement in cardiac and renal function. Although 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has several advantages as a research tool, its low solubility is a limitation that needs to be addressed. Further research is needed to explore the full potential of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid as a therapeutic agent in various diseases.
合成法
The synthesis of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid involves the reaction of 5-chloro-2-methoxyaniline with 3-hydroxypropylamine in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with ethyl 4-chloro-3-oxobutanoate in the presence of potassium carbonate and dimethylformamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, heart failure, and renal diseases. In animal models, 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has been found to exhibit potent antihypertensive activity by blocking the angiotensin II receptor. It has also been found to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has also been studied for its potential role in the treatment of renal diseases such as diabetic nephropathy and chronic kidney disease.
特性
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5/c1-22-12-4-3-9(15)7-10(12)17-13(19)8-11(14(20)21)16-5-2-6-18/h3-4,7,11,16,18H,2,5-6,8H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTLRWHWBLPMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-fluorophenyl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)

![ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821713.png)


![2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol](/img/structure/B2821719.png)


![1-[3-(3-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2821724.png)

![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2821726.png)
